molecular formula C15H14F2N2O4S B5288769 {4-[(2,5-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE

{4-[(2,5-DIFLUOROPHENYL)SULFONYL]PIPERAZINO}(2-FURYL)METHANONE

Cat. No.: B5288769
M. Wt: 356.3 g/mol
InChI Key: NUELMQBWYJRWPF-UHFFFAOYSA-N
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Description

{4-[(2,5-Difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone is a complex organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, a piperazine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,5-Difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 2,5-difluorobenzenesulfonyl chloride with piperazine to form the sulfonyl-piperazine intermediate. This intermediate is then reacted with 2-furoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(2,5-Difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfides and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{4-[(2,5-Difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {4-[(2,5-Difluorophenyl)sulfonyl]piperazino}(2-furyl)methanone involves its interaction with specific molecular targets. The difluorophenyl group and the sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity, while the furan ring can participate in additional interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • {4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}(5-nitro-2-furyl)methanone
  • **{4-[(2,5-Difluorophenyl)sulfonyl]-1-piperazin

Properties

IUPAC Name

[4-(2,5-difluorophenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4S/c16-11-3-4-12(17)14(10-11)24(21,22)19-7-5-18(6-8-19)15(20)13-2-1-9-23-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUELMQBWYJRWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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